molecular formula C12H14ClN3O B13601943 2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide CAS No. 2792185-38-5

2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide

Cat. No.: B13601943
CAS No.: 2792185-38-5
M. Wt: 251.71 g/mol
InChI Key: PWQYSULPARFCJC-UHFFFAOYSA-N
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Description

2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring The chloro substituent can be introduced via halogenation reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.

    Medicine: This compound has potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The chloro substituent and the N-methylpropanamide group can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(5-fluoro-1H-indol-3-yl)-N-methylpropanamide
  • 2-amino-3-(4-methyl-1H-indol-3-yl)-N-methylpropanamide
  • 2-amino-3-(5-methoxy-1H-indol-3-yl)-N-methylpropanamide

Uniqueness

2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide is unique due to the presence of the chloro substituent at the 6-position of the indole ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity compared to other indole derivatives with different substituents.

Properties

CAS No.

2792185-38-5

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide

InChI

InChI=1S/C12H14ClN3O/c1-15-12(17)10(14)4-7-6-16-11-5-8(13)2-3-9(7)11/h2-3,5-6,10,16H,4,14H2,1H3,(H,15,17)

InChI Key

PWQYSULPARFCJC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CC1=CNC2=C1C=CC(=C2)Cl)N

Origin of Product

United States

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